4-(tert-Butyl)-3-sulfobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O5S |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
4-tert-butyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C11H14O5S/c1-11(2,3)8-5-4-7(10(12)13)6-9(8)17(14,15)16/h4-6H,1-3H3,(H,12,13)(H,14,15,16) |
InChI Key |
OBJZBBNHVWGOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis of 4-(tert-Butyl)-3-sulfobenzoic Acid
Achieving the desired 1,2,4-trisubstituted aromatic system requires a strategic introduction of the functional groups, taking into account their directing effects in electrophilic aromatic substitution reactions.
A primary route to this compound involves the direct sulfonation of 4-tert-butylbenzoic acid. In this electrophilic aromatic substitution, the directing effects of the substituents on the benzene (B151609) ring are crucial. The tert-butyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. ucla.edu
The sulfonation of 4-tert-butylbenzoic acid would theoretically lead to the introduction of the sulfonic acid group at the position meta to the carboxylic acid and ortho to the tert-butyl group, which is the desired position 3. The reaction is typically carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃) as the active electrophile. masterorganicchemistry.com The reaction mechanism involves the attack of the aromatic ring by the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Proposed Reaction Conditions for Electrophilic Sulfonation
| Reactant | Reagent | Conditions | Product |
| 4-tert-Butylbenzoic acid | Fuming sulfuric acid (H₂SO₄/SO₃) | Controlled temperature | This compound |
It is important to note that controlling the reaction conditions, such as temperature and reaction time, is critical to prevent side reactions like polysulfonation or desulfonation.
An alternative strategy involves starting with a benzoic acid derivative that already contains substituents that can be chemically modified to the desired tert-butyl and sulfonic acid groups. This multi-step approach can offer better control over regiochemistry.
One such pathway could begin with the bromination of 4-tert-butylbenzoic acid. The reaction with bromine in the presence of a Lewis acid catalyst would be expected to introduce a bromine atom at the 3-position, yielding 3-bromo-4-tert-butylbenzoic acid. Subsequently, the bromo group can be converted to a sulfonic acid group through various methods, such as reaction with a sulfite (B76179) salt in the presence of a copper catalyst (sulfodebromination).
Advanced Functional Group Interconversions and Derivatization
The presence of both a carboxylic acid and a sulfonic acid group on the same molecule opens up a wide range of possibilities for derivatization and further chemical transformations.
The carboxylic acid moiety of this compound can undergo a variety of standard transformations:
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. gcms.cz This is a common method for protecting the carboxylic acid group or for modifying the compound's solubility and reactivity.
Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields the corresponding amides. This allows for the introduction of a wide array of substituents.
Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride.
These derivatizations are useful for creating a library of related compounds for various applications. For instance, derivatization is a common technique in gas chromatography (GC) to enhance the volatility and thermal stability of analytes. sigmaaldrich.com
Table 2: Examples of Carboxylic Acid Derivatization
| Starting Material | Reagent(s) | Product Type |
| This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl ester |
| This compound | Thionyl chloride, then Ammonia (B1221849) | Amide |
| This compound | Lithium aluminum hydride, then H₃O⁺ | Benzyl alcohol |
The sulfonic acid group also provides a handle for further chemical modifications:
Sulfonyl Chloride Formation: The sulfonic acid can be converted to the more reactive sulfonyl chloride by treatment with reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Synthesis: The resulting sulfonyl chloride can readily react with ammonia or primary and secondary amines to form sulfonamides.
Sulfonate Ester Formation: Reaction of the sulfonyl chloride with alcohols leads to the formation of sulfonate esters.
Desulfonation: Under certain conditions, typically heating in the presence of a strong acid, the sulfonic acid group can be removed from the aromatic ring.
These transformations are fundamental in the synthesis of sulfa drugs and other biologically active compounds.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied.
The traditional sulfonation process using fuming sulfuric acid is effective but generates a significant amount of acidic waste. Green alternatives to this process are being explored, such as using solid acid catalysts or carrying out the reaction in solvent-free conditions to minimize waste and improve safety.
In multi-step syntheses, maximizing atom economy is a key green chemistry principle. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The development of catalytic processes for the introduction of the sulfonic acid group, for example, would be a greener alternative to stoichiometric reactions. Furthermore, the use of renewable starting materials and the design of energy-efficient processes are important considerations for a more sustainable synthesis of this compound.
Reaction Mechanisms and Kinetic Investigations
Detailed Mechanistic Elucidation of Key Reactions
The mechanisms of reactions involving 4-(tert-Butyl)-3-sulfobenzoic acid are rooted in fundamental principles of organic chemistry, including acid-base catalysis and aromatic substitution.
Acid catalysis is central to several potential reactions involving this compound, particularly those concerning its functional groups.
One such reaction is the esterification of the carboxylic acid group. In a typical acid-catalyzed esterification, a proton source activates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. While specific studies on this compound are not prevalent, the mechanism is analogous to the well-documented esterification of benzoic acid and its derivatives. dnu.dp.ua The reaction proceeds via a tetrahedral intermediate, followed by the elimination of water to form the corresponding ester.
Another relevant acid-catalyzed mechanism is desulfonation . The sulfonation of aromatic compounds is a reversible process. masterorganicchemistry.commasterorganicchemistry.com Heating this compound in the presence of strong aqueous acid can induce the removal of the sulfonic acid group (–SO₃H). The mechanism involves the protonation of the aromatic ring (ipso-attack at the carbon bearing the sulfonic acid group), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The subsequent loss of SO₃ restores the aromaticity of the ring.
Similarly, the cleavage of the tert-butyl group can occur under strong acid conditions. masterorganicchemistry.com The mechanism begins with protonation of the ring at the carbon atom attached to the tert-butyl group. Instead of losing a proton, the intermediate carbocation can eliminate the stable tert-butyl cation to re-aromatize. masterorganicchemistry.com The tert-butyl cation is then typically deprotonated to form 2-methylpropene. masterorganicchemistry.com
Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which help to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com
The aromatic ring of this compound is substituted with two potent electron-withdrawing groups: the sulfonic acid (–SO₃H) and carboxylic acid (–COOH) groups. These groups deactivate the ring towards electrophilic attack but would activate it for nucleophilic attack. youtube.comtaylorfrancis.com However, for a standard NAS reaction to occur, a good leaving group, such as a halide, must be present on the ring. In the absence of such a group, this compound is not expected to readily undergo nucleophilic aromatic substitution under typical conditions. The mechanism, were a suitable substrate available (e.g., a halogenated derivative), would proceed in two steps: nucleophilic addition to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. taylorfrancis.com
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The reactivity and regioselectivity of EAS on a substituted benzene (B151609) ring are governed by the existing substituents.
In this compound, the substituents present a case of conflicting directing effects:
tert-Butyl group (at C4): An alkyl group that is electron-donating through induction and hyperconjugation. It is an activating group and an ortho, para-director. stackexchange.comlibretexts.org
Sulfonic acid group (at C3): A strongly electron-withdrawing group, making it a deactivating group and a meta-director. libretexts.orgyoutube.com
Carboxylic acid group (at C1): An electron-withdrawing group that is deactivating and a meta-director. libretexts.org
The combined effect of two strong deactivating groups (–SO₃H and –COOH) makes the aromatic ring of this compound significantly less reactive towards electrophiles than benzene. Any EAS reaction would require harsh conditions. wikipedia.org
To predict the position of a potential substitution, one must consider the directing influence of each group on the available positions (C2, C5, and C6).
The tert-butyl group at C4 directs ortho to itself, to positions C3 and C5 (both are already substituted).
The carboxylic acid at C1 directs meta to itself, to positions C3 and C5 (both substituted).
The sulfonic acid group at C3 directs meta to itself, to positions C1 and C5 (both substituted) and C' (which is C5).
The mechanism for any EAS reaction (e.g., nitration, halogenation) would follow the standard pathway: attack of the electrophile by the aromatic ring to form a resonance-stabilized arenium ion (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Kinetic Studies of Reactivity Profiles
| Reaction Parameter | Value | Conditions | Reference |
| Reaction | Esterification of p-tert-butylbenzoic acid with methanol (B129727) | Catalyzed by ChCl-1.5PTSA | dntb.gov.ua |
| Temperature Range | 332.15–349.15 K | Pseudo-homogeneous model | dntb.gov.ua |
| Catalyst | Deep Eutectic Solvent (Choline chloride & p-toluenesulfonic acid) | Recyclable and efficient | dntb.gov.ua |
Influence of Steric and Electronic Effects from the tert-Butyl Group
The tert-butyl group exerts significant electronic and steric effects that modulate the reactivity of the aromatic ring.
Electronic Effects: The tert-butyl group is considered an activating group in electrophilic aromatic substitution. It donates electron density to the aromatic ring primarily through an inductive effect, where electrons flow from the sp³-hybridized carbons of the alkyl group to the sp²-hybridized carbon of the ring. stackexchange.com This electron donation stabilizes the positively charged arenium ion intermediate formed during electrophilic attack, particularly when the charge is on the ortho or para carbons, thus lowering the activation energy for substitution at these positions. stackexchange.comlibretexts.org Carbon-carbon hyperconjugation has also been proposed as a smaller contributing factor to its electron-donating nature. stackexchange.com
Steric Effects: The most prominent feature of the tert-butyl group is its large size. This steric bulk significantly hinders the approach of reagents to the positions adjacent to it (the ortho positions). libretexts.orgnumberanalytics.com This steric hindrance is a dominant factor in determining the regioselectivity of reactions. For example, in the nitration of tert-butylbenzene (B1681246), the para product is heavily favored over the ortho product, in contrast to toluene (B28343) (methylbenzene), where the smaller methyl group allows for a greater proportion of ortho substitution. libretexts.orglibretexts.org In this compound, the bulky tert-butyl group at position 4 sterically shields the C3 and C5 positions, which are already occupied by the sulfonic acid and another substituent, respectively. This steric hindrance would also influence any reaction involving the sulfonic acid group at the adjacent C3 position.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-tert-Butylbenzoic acid
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
The ¹H NMR spectrum of 4-tert-butylbenzoic acid is characterized by signals corresponding to the aromatic protons and the protons of the tert-butyl group chemicalbook.com. The aromatic region typically shows two doublets, characteristic of a para-substituted benzene (B151609) ring. The tert-butyl group appears as a sharp singlet due to the nine equivalent protons.
Table 1: Representative ¹H NMR Data for 4-tert-Butylbenzoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.0 | d | 2H | Aromatic (ortho to COOH) |
| ~7.4-7.5 | d | 2H | Aromatic (ortho to t-Bu) |
| ~1.3 | s | 9H | tert-Butyl |
| ~12.0-13.0 | br s | 1H | Carboxylic acid |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum of 4-tert-butylbenzoic acid provides information about the carbon framework of the molecule. Due to symmetry, a para-substituted benzene ring will show four signals for the six aromatic carbons.
Table 2: Representative ¹³C NMR Data for 4-tert-Butylbenzoic acid
| Chemical Shift (ppm) | Assignment |
| ~172 | Carboxylic acid (C=O) |
| ~157 | Aromatic (C-t-Bu) |
| ~130 | Aromatic (CH ortho to COOH) |
| ~128 | Aromatic (C-COOH) |
| ~125 | Aromatic (CH ortho to t-Bu) |
| ~35 | Quaternary (tert-Butyl C) |
| ~31 | Methyl (tert-Butyl CH₃) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
While specific 2D NMR data (e.g., COSY, HSQC, HMBC) for 4-tert-butylbenzoic acid is not extensively reported in readily accessible literature, these techniques would be instrumental in confirming the assignments made from 1D NMR spectra. For instance, a COSY spectrum would show correlation between the coupled aromatic protons, and an HMBC spectrum would reveal long-range couplings between the tert-butyl protons and the aromatic carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of 4-tert-Butylbenzoic acid
HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For 4-tert-butylbenzoic acid (C₁₁H₁₄O₂), the expected exact mass can be calculated and compared with experimental values. LC-MS data for 4-tert-butylbenzoic acid shows a precursor ion [M-H]⁻ at an m/z of 177.0921 nih.gov.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of 4-tert-Butylbenzoic acid
Vibrational spectroscopy provides information about the functional groups present in a molecule.
The Infrared (IR) spectrum of 4-tert-butylbenzoic acid displays characteristic absorption bands chemicalbook.com. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. C-H stretching vibrations of the aromatic ring and the tert-butyl group are observed around 3000 cm⁻¹.
The Raman spectrum would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
X-ray Crystallography for Solid-State Structural Elucidation of 4-tert-Butylbenzoic acid
X-ray crystallography allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-tert-butylbenzoic acid, crystal structure data would reveal details about bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups forming dimers in the solid state.
While a comprehensive spectroscopic and analytical profile for 4-(tert-Butyl)-3-sulfobenzoic acid remains elusive in the public domain, the detailed data available for its precursor, 4-tert-Butylbenzoic acid , serves as a valuable reference point. The provided NMR, mass spectrometry, and vibrational spectroscopy data for 4-tert-butylbenzoic acid are well-established and offer a clear understanding of its molecular structure. Further research and publication of experimental data are necessary to fully characterize the title compound, this compound.
Chromatographic Method Development for Purity and Isomeric Analysis
The development of robust chromatographic methods is fundamental for controlling the quality of this compound. The primary objectives of these methods are to separate the main compound from any process-related impurities and to resolve it from its structural isomers. Given the amphiphilic nature of the molecule, possessing both a nonpolar tert-butyl group and a polar sulfonic acid moiety, reversed-phase chromatography is the most suitable approach.
The optimization of an HPLC method for this compound involves a systematic evaluation of several key parameters to achieve the desired separation.
Column Selection: A C18 (octadecylsilane) column is typically the first choice for the separation of substituted benzoic acids due to its hydrophobic stationary phase, which interacts effectively with the nonpolar regions of the analyte. For enhanced peak shape and retention of the acidic and polar sulfonic acid group, columns with low silanol (B1196071) activity or end-capping are preferred. A standard column dimension for analytical work is 4.6 mm x 150 mm with a 5 µm particle size.
Mobile Phase Composition: The mobile phase for reversed-phase HPLC typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727).
Aqueous Buffer: The pH of the aqueous component is critical. To ensure the ionization of the sulfonic acid group (a strong acid) and the suppression of the ionization of the carboxylic acid group (a weaker acid), a buffer with a pH around 2.5-3.5 is often employed. This can be achieved using a phosphate (B84403) or formate (B1220265) buffer.
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The proportion of acetonitrile to the aqueous buffer is adjusted to control the retention time of the analyte. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable timeframe.
Detection: The aromatic nature of this compound makes it amenable to UV detection. A photodiode array (PDA) detector is particularly useful as it can monitor a range of wavelengths simultaneously, helping to identify impurities and confirm peak purity. The typical detection wavelength for benzoic acid derivatives is in the range of 230-280 nm.
A representative, though hypothetical, set of optimized HPLC conditions and expected performance for the analysis of this compound is presented in Table 1.
Table 1: Optimized HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8.5 minutes |
For isomeric analysis, such as separating this compound from a potential isomer like 3-(tert-Butyl)-4-sulfobenzoic acid, the chromatographic conditions may need further refinement. This could involve using a different column chemistry, such as a phenyl-hexyl column to enhance π-π interactions, or fine-tuning the mobile phase composition to exploit subtle differences in polarity and pKa between the isomers. The goal is to achieve a resolution (Rs) value of greater than 1.5, which indicates baseline separation. Table 2 illustrates a hypothetical separation of the main compound and a potential impurity and isomer.
Table 2: Hypothetical HPLC Separation Data for Purity and Isomeric Analysis
| Compound | Retention Time (min) | Resolution (Rs) | Purity (%) |
| Impurity A (e.g., starting material) | 4.2 | - | 0.1 |
| This compound | 8.5 | 6.8 | 99.8 |
| Isomer B (e.g., 3-(tert-Butyl)-4-sulfobenzoic acid) | 9.8 | 2.1 | 0.1 |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. lcms.cz This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures.
The primary advantage of applying UPLC to the analysis of this compound is the significant reduction in analysis time without sacrificing separation efficiency. A method that takes 15-20 minutes on an HPLC system can often be completed in under 5 minutes using UPLC. This is particularly beneficial for high-throughput screening in quality control environments.
Transferring a method from HPLC to UPLC involves scaling the gradient, flow rate, and injection volume to the smaller column dimensions. lcms.cz For instance, an HPLC method using a 4.6 x 150 mm column can be transferred to a UPLC column with dimensions of 2.1 x 50 mm. This results in a dramatic decrease in both solvent consumption and waste generation, leading to a more environmentally friendly and cost-effective analytical process. lcms.cz
Table 3 provides a hypothetical comparison of the performance characteristics of an HPLC and a UPLC method for the analysis of this compound, highlighting the typical gains in speed and efficiency.
Table 3: Comparison of HPLC and UPLC Method Performance
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Run Time | 20 minutes | 4 minutes |
| Solvent Consumption per Run | ~20 mL | ~2.5 mL |
| Peak Width at half-height | 15 seconds | 3 seconds |
| Theoretical Plates | ~10,000 | ~25,000 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 4-(tert-Butyl)-3-sulfobenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore the different spatial orientations of the molecule, particularly rotation around the single bonds connecting the tert-butyl and sulfonic acid groups to the benzene (B151609) ring. Due to the bulkiness of the tert-butyl group, steric hindrance plays a significant role in determining the most stable conformer. The energy difference between various conformations, such as staggered and eclipsed forms, can be calculated to understand their relative populations at a given temperature. For instance, in substituted cyclohexanes, bulky substituents like a tert-butyl group strongly prefer an equatorial position to minimize energetically unfavorable interactions. ucsd.educhemconnections.org
A theoretical study would typically generate data similar to the following hypothetical table for the lowest energy conformer of this compound.
Hypothetical Optimized Geometry Parameters (Note: This data is illustrative and not from actual calculations on the specified compound.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-C (tert-butyl) | ~1.54 Å |
| Bond Angle | O-S-O | ~118° |
| Dihedral Angle | C(ring)-C(ring)-S-O | ~90° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level and spatial distribution indicate regions susceptible to electrophilic attack. The LUMO is an electron acceptor, and its characteristics reveal sites prone to nucleophilic attack. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis would identify the electron-rich (HOMO) and electron-poor (LUMO) regions, likely showing the HOMO localized on the electron-donating tert-butyl group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing sulfonic acid and carboxylic acid groups.
Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not from actual calculations on the specified compound.)
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.5 eV | Benzene Ring, tert-Butyl Group |
| LUMO | -1.2 eV | Sulfonic Acid Group, Carboxylic Acid Group |
| HOMO-LUMO Gap | 5.3 eV | N/A |
An Electrostatic Potential (ESP) map illustrates the charge distribution across the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and sites of electrophilic or nucleophilic attack. libretexts.orgresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely to attract electrophiles. Regions of positive potential (colored blue) are electron-deficient and attract nucleophiles.
For this compound, the ESP map would likely show strong negative potentials around the oxygen atoms of the sulfonic acid and carboxylic acid groups, identifying them as primary sites for hydrogen bonding and interaction with positive ions. The hydrogen atoms of these acidic groups would exhibit a strong positive potential.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters that approximates the potential energy of the system. youtube.com
For this compound, an MD simulation could model its behavior in water. This would reveal how the molecule solvates, including the formation and dynamics of hydrogen bonds between the sulfonic and carboxylic acid groups and surrounding water molecules. Such simulations can also be used to calculate properties like the radius of gyration and diffusion coefficients, providing insight into the molecule's size and mobility in solution. nih.govrsc.org
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry can be used to model chemical reactions, mapping out the energy changes along a reaction coordinate. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, the synthesis of this compound, perhaps via sulfonation of 4-tert-butylbenzoic acid, could be modeled. Calculations would identify the transition state structure for the electrophilic aromatic substitution, providing insights into the reaction mechanism and the reasons for the observed regioselectivity (i.e., why the sulfo group adds at the 3-position). A study on a related reaction, the Kolbe-Schmitt reaction of di-tert-butylphenol, used DFT calculations to determine that one product is thermodynamically favorable while another is kinetically favorable by comparing the Gibbs free energies of the transition states and products. researchgate.net
Structure-Reactivity and Structure-Property Correlation Studies
By systematically modifying the structure of this compound in silico (e.g., by changing the substituent or its position) and calculating the resulting properties, researchers can establish structure-activity relationships (SAR) or structure-property relationships (SPR).
For instance, a series of related sulfobenzoic acids could be analyzed to correlate the HOMO-LUMO gap with observed chemical reactivity. Similarly, properties like nonlinear optical (NLO) response can be calculated and correlated with specific structural features. Studies on other molecules have successfully used computational methods to identify promising candidates for NLO applications by calculating hyperpolarizability values. researchgate.net These correlation studies are invaluable for designing new molecules with desired chemical or physical properties.
Catalytic Applications and Materials Science Integration
Design and Application in Homogeneous Catalysis
In homogeneous catalysis, catalysts are in the same phase as the reactants. The molecular structure of 4-(tert-Butyl)-3-sulfobenzoic acid suggests potential applications in this area, primarily driven by its acidic nature and its capacity to act as a ligand.
The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of catalyzing a wide range of organic reactions. Organic sulfonic acids are often used as catalysts in transformations such as esterification, hydration, and alkylation. mdpi.com They offer an alternative to mineral acids, sometimes with improved selectivity.
While specific literature detailing the use of this compound as a homogeneous acid catalyst is not prominent, its properties can be inferred. The sulfonic acid group provides the necessary catalytic activity. The presence of the carboxylic acid and the organic backbone enhances its solubility in certain polar organic solvents, a prerequisite for homogeneous catalysis. The bulky tert-butyl group could potentially influence the selectivity of reactions by creating a specific steric environment around the acidic site. However, its low volatility and potential for solid-phase applications mean it is more commonly considered for heterogeneous systems.
The development of new ligands is crucial for advancing transition metal catalysis, enabling new reactions and improving the efficiency and selectivity of existing ones. nih.gov Ligands can modify the electronic and steric properties of a metal center, thereby controlling its catalytic activity. escholarship.org this compound possesses two potential coordination sites: the carboxylate group and the sulfonate group.
The carboxylate group is a well-known coordinating moiety for a vast array of transition metals. The sulfonate group can also coordinate to metal centers, although it is a weaker ligand. The combination of these groups could allow the molecule to act as a bidentate or bridging ligand. The most significant feature for ligand design is the sterically demanding tert-butyl group positioned ortho to the sulfonic acid and meta to the carboxylic acid. This bulky group can create a defined steric pocket around a coordinated metal center, which is a key strategy for achieving high selectivity, particularly in asymmetric catalysis. nih.gov Furthermore, the polar sulfonic and carboxylic acid groups can enhance the catalyst's solubility in water or polar organic solvents, which is advantageous for green chemistry applications. escholarship.org
Development and Characterization in Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to industrial chemistry, largely because they can be easily separated from the reaction mixture and recycled. mdpi.com The functional groups on this compound make it an excellent candidate for heterogenization.
Immobilizing a molecular catalyst onto a solid support combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. peerj.com The carboxylic acid and sulfonic acid groups of this compound provide strong anchors for immobilization onto various solid supports.
Common immobilization strategies applicable to this molecule include:
Covalent Bonding to Silica (B1680970): The surface of silica (SiO₂) is rich in hydroxyl (-OH) groups. These can be reacted with the carboxylic acid group of this compound (via esterification) or with the sulfonic acid group to form a stable covalent bond.
Grafting onto Polymers: Functionalized polymers, such as those containing amine or alcohol groups, can be used as supports. The acid groups of the molecule can form amide or ester linkages with the polymer backbone.
Ion Exchange: The acidic protons of the sulfonic and carboxylic acid groups can be exchanged with cationic sites on an ion-exchange resin, effectively immobilizing the molecule through strong ionic interactions.
The table below outlines potential immobilization methods.
| Support Material | Functional Group for Anchoring | Bonding Type | Expected Stability |
| Silica (SiO₂) | Carboxylic Acid, Sulfonic Acid | Covalent (Ester/Sulfonate Ester) | High |
| Alumina (Al₂O₃) | Carboxylic Acid, Sulfonic Acid | Strong Adsorption / Covalent | High |
| Functionalized Polymers | Carboxylic Acid, Sulfonic Acid | Covalent (Amide/Ester) | High |
| Ion-Exchange Resins | Sulfonic Acid, Carboxylic Acid | Ionic | Moderate to High |
The use of solid, recyclable catalysts is a cornerstone of green chemistry, which aims to reduce waste and environmental impact. mdpi.comupubscience.com An immobilized form of this compound would constitute a solid acid catalyst with several potential benefits in green chemical processes.
The primary advantages include:
Reusability: As a heterogeneous catalyst, it can be filtered off after the reaction and reused for multiple cycles, reducing catalyst waste and cost.
Reduced Corrosion: Immobilizing the acidic molecule prevents it from being present in the bulk liquid phase, reducing the corrosiveness of the reaction mixture compared to using soluble mineral acids like sulfuric acid.
Waste Minimization: Traditional acid-catalyzed reactions often require a neutralization step, which generates large amounts of salt waste. A solid acid catalyst eliminates this step.
The performance of such a catalyst would be evaluated in key acid-catalyzed reactions like esterification of fatty acids for biodiesel production or Friedel-Crafts alkylations. The efficiency would be measured by conversion rates, selectivity towards the desired product, and the catalyst's stability over repeated uses. The bulky tert-butyl group could offer shape-selective advantages, favoring smaller reactants that can access the acidic sites.
Advanced Materials Development
Beyond direct catalytic use, functional molecules like this compound are valuable building blocks for creating advanced materials with tailored properties. Its rigid aromatic structure and multiple functional groups make it particularly suitable for the synthesis of Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov The choice of the organic linker dictates the pore size, shape, and chemical functionality of the resulting framework. mit.edu The carboxylic acid group of this compound is an ideal coordinating group to bind with metal nodes (e.g., zinc, copper, zirconium) to form the extended network of a MOF. nih.govgoogle.com
If used as a linker, the sulfonic acid and tert-butyl groups would project into the pores of the MOF, creating a unique internal environment.
The sulfonic acid groups would imbue the MOF with strong Brønsted acidity, turning it into a highly porous solid acid catalyst with well-defined active sites.
The tert-butyl groups would add hydrophobicity and steric bulk, potentially influencing the selective adsorption of guest molecules or controlling access to the catalytic sulfonic acid sites.
The table below summarizes the potential properties and applications of a MOF synthesized with this linker.
| MOF Feature | Originating Group | Potential Application |
| Permanent Porosity | Overall Framework Structure | Gas Storage, Separation |
| Brønsted Acidity | Pendant Sulfonic Acid (-SO₃H) | Heterogeneous Catalysis (e.g., esterification, cracking) |
| Shape Selectivity | Pendant tert-Butyl Group | Size-Selective Catalysis and Separations |
| Hydrophobicity | Pendant tert-Butyl Group | Adsorption of organic molecules from aqueous solutions |
The synthesis of such a MOF would allow for the precise placement of acidic and sterically bulky functional groups within a crystalline, high-surface-area material, representing a sophisticated approach to designing advanced functional materials.
Polymer and Membrane Science Applications
The presence of both a polymerizable carboxylic acid group (or a derivative thereof) and a charge-bearing sulfonic acid group makes this compound a compelling monomer for the creation of functional polymers, particularly for membrane applications such as proton exchange membranes (PEMs) for fuel cells.
Sulfonated aromatic polymers are a significant class of materials investigated as alternatives to perfluorinated membranes like Nafion due to their potential for high proton conductivity, good thermal and mechanical stability, and lower cost. The incorporation of a monomer like this compound into polymer backbones, such as poly(arylene ether sulfone)s (SPAES), can offer several advantages. The sulfonic acid group provides the necessary proton-conducting sites, while the bulky tert-butyl group can enhance the polymer's solubility in organic solvents, facilitating easier processing and membrane casting. Furthermore, the hydrophobic nature of the tert-butyl group can influence the morphology of the resulting membrane, potentially creating well-defined hydrophilic and hydrophobic domains that are crucial for efficient proton transport and for controlling water uptake and swelling.
Research into sulfonated polymers for PEMs often involves the synthesis of copolymers where a sulfonated monomer is reacted with non-sulfonated monomers to achieve a desired ion-exchange capacity (IEC), which is a measure of the number of proton-conducting groups. While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, the principles are well-established through research on structurally similar sulfonated monomers. For instance, sulfonated poly(arylene ether sulfone)s have been synthesized using monomers like 3,3'-disulfonated-4,4'-dichlorodiphenylsulfone, resulting in membranes with excellent thermal stability and high proton conductivity. global-sci.comnih.gov The properties of such membranes are highly dependent on the degree of sulfonation.
The anticipated properties of a hypothetical sulfonated polymer incorporating this compound are summarized in the table below, based on data from related sulfonated polymers.
Table 1: Projected Properties of a Sulfonated Copolymer Based on this compound for PEM Applications
| Property | Projected Value Range | Significance in PEMs |
|---|---|---|
| Ion-Exchange Capacity (IEC) (meq/g) | 1.0 - 2.5 | Determines the density of proton-conducting sites. Higher IEC generally leads to higher proton conductivity. |
| Proton Conductivity (S/cm) at 80°C, 95% RH | 0.1 - 0.3 | A key performance metric indicating the efficiency of proton transport through the membrane. |
| Water Uptake (%) | 20 - 80 | Essential for proton conduction, but excessive uptake can lead to dimensional instability and reduced mechanical strength. |
| Tensile Strength (MPa) | 40 - 80 | Indicates the mechanical robustness of the membrane, which is crucial for durability in a fuel cell stack. |
Supramolecular Assembly and Self-Organization
The self-assembly of molecules into well-ordered supramolecular structures is a powerful bottom-up approach to creating functional nanomaterials. The molecular structure of this compound is particularly suited for directing supramolecular assembly through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The carboxylic acid group is a well-known motif for forming strong, directional hydrogen bonds, often leading to dimeric or catemeric structures. The sulfonic acid group, being a strong acid and a potent hydrogen bond donor and acceptor, would introduce additional and competing interactions. The interplay between the carboxylic acid and sulfonic acid groups could lead to the formation of complex and robust hydrogen-bonded networks.
The self-organization of this compound could lead to various morphologies, such as nanofibers, nanosheets, or vesicles, depending on the conditions (e.g., solvent, pH, temperature). These structures could find applications in areas like templating for nanomaterial synthesis, controlled release, and sensing.
Hybrid Organic-Inorganic Composite Materials
Hybrid organic-inorganic composite materials, which combine the properties of both organic and inorganic components at the molecular or nanoscale, offer a pathway to materials with enhanced or novel functionalities. This compound and polymers derived from it can be integrated into such composites in several ways.
Another potential application for this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. The carboxylic acid group of this compound can coordinate with metal ions, while the sulfonic acid and tert-butyl groups would be directed into the pores of the resulting framework. The sulfonic acid groups could impart proton conductivity to the MOF, making it a candidate for applications in proton-conducting solid electrolytes. The tert-butyl groups would enhance the hydrophobicity of the framework, which could be advantageous for applications in gas storage and separation, or for catalysis in non-aqueous media. While MOFs based on this specific linker have not been extensively reported, the synthesis of MOFs from other functionalized benzoic acids is a well-established field. nih.govnih.govrsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-tert-Butylbenzoic acid |
| Nafion |
| Poly(arylene ether sulfone) (PAES) |
| Sulfonated poly(arylene ether sulfone) (SPAES) |
| 3,3'-Disulfonated-4,4'-dichlorodiphenylsulfone |
| Silica (SiO₂) |
| Titania (TiO₂) |
| Zirconium dioxide (ZrO₂) |
Investigations into Bioactive Derivatives and Targeted Molecular Interactions
Rational Design and Synthesis of Bioactive Derivatives
The rational design of bioactive compounds often begins with a lead structure, which can be modified to enhance potency, selectivity, or pharmacokinetic properties. For 4-(tert-Butyl)-3-sulfobenzoic acid, derivatization could target the carboxylic acid, the sulfonic acid, or the aromatic ring.
Synthesis Strategies: The synthesis of derivatives would likely start from 4-(tert-butyl)benzoic acid or a related precursor. The introduction of the sulfo group via sulfonation is a key step. A general method for preparing a related compound, 4-tert-butylbenzenesulfonic acid, involves treating tert-butylbenzene (B1681246) with fuming sulfuric acid. prepchem.com A similar approach could be envisioned for the sulfonation of 4-(tert-butyl)benzoic acid.
Once the core structure is established, derivatives can be synthesized. For example, the sulfonic acid group can be converted to a sulfonamide. The synthesis of N-tert-butyl benzene (B151609) sulfonamide has been achieved with high yields using catalysts like hafnium tetrachloride or zirconium tetrachloride in solvents such as N-methylpyrrolidone. google.com This suggests that the sulfo group of this compound could be converted to a sulfonyl chloride and then reacted with various amines to produce a library of sulfonamide derivatives.
Another approach involves building upon a substituted benzoic acid. For instance, various hydrazone derivatives of iodobenzoic acids have been synthesized through the condensation reaction of the corresponding hydrazide with aldehydes. mdpi.com This highlights a strategy where the carboxylic acid moiety of this compound could be converted to an acyl hydrazide and subsequently reacted to form diverse hydrazone derivatives.
The table below outlines potential synthetic modifications to the this compound scaffold based on established chemical reactions for related compounds.
| Modification Site | Reaction Type | Potential Derivative Class | Rationale |
| Carboxylic Acid | Esterification | Esters | Improve lipophilicity and cell permeability. |
| Carboxylic Acid | Amidation | Amides | Introduce new hydrogen bonding interactions with biological targets. |
| Sulfonic Acid | Sulfonamide Formation | Sulfonamides | A common pharmacophore with diverse biological activities. nih.gov |
| Aromatic Ring | Halogenation | Halogenated derivatives | Modulate electronic properties and metabolic stability. |
In Vitro Biochemical Studies of Enzyme Inhibition or Receptor Binding
Following the synthesis of derivatives, in vitro biochemical assays are crucial to determine their biological activity. These assays typically measure the ability of a compound to interact with a specific biological target, such as an enzyme or a receptor.
Enzyme Inhibition: A prominent example of a bioactive sulfonamide derived from benzoic acid is Probenecid, which is an inhibitor of organic anion transporters (OATs). nih.govtaylorandfrancis.com It competitively inhibits the reabsorption of uric acid at the proximal tubules, making it useful in the treatment of gout. wikipedia.org Derivatives of this compound, particularly those with a sulfonamide group, could be screened for similar activity against OATs or other transporters. The evaluation of enzyme inhibition is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, in the development of novel cholinesterase inhibitors, the IC₅₀ values of new benzoxazole (B165842) and naphthoxazole analogs were determined against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a modified Ellman's method. mdpi.com One of the most potent compounds exhibited an IC₅₀ of 0.058 µM against AChE. mdpi.com
Receptor Binding: Receptor binding assays are used to measure the affinity of a ligand for its receptor. frontiersin.org These assays often use a radiolabeled ligand that is known to bind to the receptor. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) can be determined. For instance, in the characterization of sigma-2 receptor ligands, competition binding assays were performed using a radiolabeled compound to determine the binding affinities of new derivatives. researchgate.net Derivatives of this compound could be tested in similar binding assays against a variety of receptors, depending on the therapeutic target of interest.
The table below shows examples of in vitro assays that could be applied to derivatives of this compound, based on studies of related compounds.
| Assay Type | Biological Target | Measured Parameter | Example from Related Compounds |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC₅₀ | Novel indole-based thiadiazole derivatives were evaluated as AChE inhibitors. nih.gov |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | IC₅₀ | New hybrids of 4-amino-2,3-polymethylenequinoline showed potent BChE inhibition. nih.gov |
| Transporter Inhibition | Organic Anion Transporters (OATs) | Inhibition of urate transport | Probenecid inhibits OATs, reducing uric acid reabsorption. taylorandfrancis.comdrugbank.com |
| Receptor Binding | Sigma-2 Receptor (σ₂R/TMEM97) | Ki | Binding affinity of new ligands was determined via radioligand displacement assays. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand might interact with its biological target on a molecular level.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.govnih.gov This information can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For example, a molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease was conducted to predict their binding affinities and interactions with amino acid residues in the active site. nih.gov Similarly, sulfonamide derivatives synthesized from p-hydroxybenzoic acid were docked into the structure of bovine serum albumin (BSA), which showed that the derivatives were located in a specific subdomain of the protein. nih.gov These studies provide a model for how derivatives of this compound could be computationally screened against various protein targets to prioritize candidates for synthesis and in vitro testing.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov This can help to assess the stability of the predicted binding pose from molecular docking and to understand the conformational changes that may occur upon ligand binding. For example, MD simulations have been used to study the stability of ligand-protein complexes for potential SARS-CoV-2 inhibitors. taylorandfrancis.com Such simulations could be employed to evaluate the stability of the interactions between derivatives of this compound and their putative targets, providing a more detailed understanding of the binding mechanism.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. SAR involves systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity.
For derivatives of this compound, an SAR campaign would involve synthesizing a series of analogues with variations at the carboxylic acid, sulfonic acid/sulfonamide, and the tert-butyl group, as well as substitutions on the benzene ring. For instance, in a study of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, it was found that most of these compounds exhibited better antibacterial activities than their parent 2-arylthiazolidine-4-carboxylic acid derivatives, highlighting the importance of the 3-tert-butoxycarbonyl group for activity. nih.gov
The following table summarizes hypothetical SAR insights for derivatives of this compound, based on findings from related compound series.
| Structural Modification | Observed Effect in Related Series | Hypothetical Implication for Bioactivity |
| Conversion of COOH to CONH₂ | Can alter binding mode and solubility. | May increase hydrogen bonding opportunities with the target. |
| Conversion of SO₃H to SO₂NHR | Sulfonamides are a key pharmacophore in many drugs (e.g., antibacterials, diuretics). nih.gov | Could introduce a wide range of biological activities depending on the 'R' group. |
| Variation of the tert-butyl group | Bulky groups can provide steric hindrance or fit into specific hydrophobic pockets. nih.gov | The tert-butyl group likely plays a key role in target recognition and binding. |
| Substitution on the aromatic ring | Halogen or other small groups can modulate potency and metabolic stability. nih.gov | Could fine-tune the electronic properties and orientation of the molecule in the binding site. |
Emerging Research Directions and Future Outlook
Novel Synthetic Approaches and Methodologies
While established methods for the synthesis of functionalized benzoic acids exist, future research is anticipated to focus on developing more efficient, sustainable, and selective synthetic routes to 4-(tert-Butyl)-3-sulfobenzoic acid and its derivatives. A key area of development will likely be the refinement of sulfonation and alkylation reactions on aromatic rings.
Current research in related fields points towards the adoption of solid acid catalysts and milder reaction conditions to minimize waste and improve safety. For instance, the use of sulfonic acid-functionalized inorganic materials is gaining traction as a green alternative to traditional homogeneous acid catalysts in various chemical reactions. mdpi.com The development of methods for the direct, regioselective sulfonation of tert-butylbenzoic acid under less harsh conditions would represent a significant advancement. Similarly, innovative Friedel-Crafts alkylation techniques on sulfobenzoic acid precursors, potentially utilizing recyclable catalysts, could provide more environmentally benign pathways to the target molecule.
Future methodologies may also explore flow chemistry and mechanochemistry. Flow reactors can offer precise control over reaction parameters, leading to higher yields and purity, while mechanochemical synthesis, which involves reactions in the solid state, can reduce or eliminate the need for solvents.
Advanced Applications in Sustainable Chemistry
The structural features of this compound make it a promising candidate for applications in sustainable chemistry, particularly in the realm of catalysis. The sulfonic acid group can act as a Brønsted acid catalyst, while the entire molecule can be immobilized on a solid support.
Heterogeneous catalysis is a key area where this compound could find use. Research has demonstrated that sulfonic acid-functionalized materials, such as mesoporous silica (B1680970) and activated carbon, are effective and recyclable catalysts for a variety of organic transformations, including esterification, acetalization, and the synthesis of bioactive compounds. nih.govresearchgate.net By anchoring this compound onto a solid matrix, it could be employed as a recoverable catalyst, thereby reducing waste and simplifying product purification. The bulky tert-butyl group might also play a role in influencing the selectivity of catalytic reactions by creating specific steric environments around the active site.
Furthermore, the development of catalysts from renewable resources is a growing trend. For example, sulfonic acid-functionalized activated carbon has been successfully prepared from tea leaves and used as a green catalyst. researchgate.net This approach aligns with the principles of green chemistry and could be adapted for the application of this compound.
Integration with Artificial Intelligence and Data Science in Molecular Design
Machine learning models can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of new molecules. For this compound, AI could be used to:
Predict Reaction Outcomes: Develop models that can accurately predict the optimal conditions for its synthesis, minimizing the need for extensive experimental screening.
Design Novel Derivatives: Generate virtual libraries of derivatives with tailored properties for specific applications, such as enhanced catalytic activity or specific biological interactions.
Elucidate Structure-Property Relationships: Uncover complex relationships between the molecular structure and its functional properties, providing insights for the rational design of new materials and catalysts.
As more data on functionalized benzoic acids and their performance in various applications become available, the predictive power of AI models will continue to grow, making in silico design an indispensable tool for future research in this area.
Exploration of New Material Classes and Functions
The unique trifunctional nature of this compound makes it an attractive building block for the creation of new material classes with tailored functions. Its carboxylic acid and sulfonic acid groups can participate in the formation of coordination polymers and metal-organic frameworks (MOFs).
MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. By incorporating this compound as an organic linker, it may be possible to construct novel MOFs with specific pore sizes and chemical environments. The sulfonic acid groups could be used to anchor catalytic metal ions, while the tert-butyl groups could modify the hydrophobicity and steric properties of the pores.
Another promising avenue is the development of functional polymers. The compound can be polymerized or grafted onto polymer backbones to create materials with enhanced properties, such as ion-exchange resins, proton-conducting membranes for fuel cells, or specialty polymers with improved thermal stability. The research on sulfonic acid-functionalized mesoporous silica as a heterogeneous catalyst highlights the potential of incorporating such functional groups into structured materials to create highly efficient and sustainable systems. nih.gov
Expanding Biological Targets and Therapeutic Areas
While the primary applications of this compound are anticipated in materials science and catalysis, its structural motifs are also found in biologically active molecules, suggesting potential for future exploration in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities.
For instance, derivatives of p-hydroxybenzoic acid have been reported to possess antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. researchgate.netglobalresearchonline.net Similarly, compounds containing tert-butylphenol moieties, such as 2,4-Di-tert-butylphenol, have shown significant antioxidant, anti-inflammatory, and antifungal activities. mdpi.com The presence of a sulfonic acid group can enhance water solubility and may influence the pharmacokinetic properties of a molecule.
Future research could involve the synthesis and screening of derivatives of this compound to explore their potential as therapeutic agents. The table below summarizes the observed biological activities of related compound classes, suggesting potential starting points for investigation.
| Compound Class | Reported Biological Activities | Potential Therapeutic Areas |
|---|---|---|
| p-Hydroxybenzoic Acid Derivatives | Antimicrobial, Antioxidant, Anti-inflammatory, Antiviral researchgate.netglobalresearchonline.net | Infectious Diseases, Inflammatory Disorders, Oxidative Stress-related Conditions |
| tert-Butylphenol Derivatives | Antioxidant, Anti-inflammatory, Antifungal, Anticancer mdpi.com | Fungal Infections, Inflammatory Conditions, Cancer |
| Iodobenzoic Acid Hydrazones | Antibacterial (including MRSA), Antifungal mdpi.com | Bacterial and Fungal Infections |
It is important to note that these are potential areas of investigation based on structurally related compounds, and dedicated research would be required to ascertain the specific biological profile of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-(tert-Butyl)-3-sulfobenzoic acid derivatives, and what key reagents are involved?
- Methodological Answer : Derivatives of this compound are often synthesized via coupling reactions. For example, amide derivatives can be prepared using carbodiimide-based coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in the presence of DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF (dimethylformamide). The reaction typically proceeds at room temperature with stirring for 12–24 hours, followed by purification via column chromatography .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) is critical for confirming substitution patterns and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonic acid (-SO₃H) and carbonyl (C=O) stretches. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns. For example, ESI-HRMS analysis of a derivative showed m/z 322.1414 [M+Na]⁺, aligning with the theoretical value .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in coupling reactions?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
- Temperature control : Reactions at 40°C in acetonitrile improve kinetics without decomposition .
- Stoichiometry : A 1.3:1 molar ratio of coupling reagent (e.g., HBTU) to substrate minimizes side reactions .
- Purification : Gradient elution in column chromatography (e.g., 10–30% ethyl acetate in hexane) resolves by-products .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) when characterizing novel derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects or impurities. Strategies include:
- Decoupling experiments : Confirm coupling constants in overlapping signals.
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for ambiguous peaks.
- Alternative solvents : Use DMSO-d₆ or CDCl₃ to shift proton environments. For example, a study resolved aromatic protons using 500 MHz ¹H-NMR in DMSO-d₆, observing distinct J-coupling patterns .
Q. How do different purification techniques impact the purity and recovery of this compound intermediates?
- Methodological Answer :
- Recrystallization : Suitable for thermally stable compounds; yields high purity (e.g., 94% purity achieved for 4-amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid) but may reduce recovery due to solubility limitations .
- Column chromatography : Effective for complex mixtures but requires optimization of mobile phases (e.g., ethyl acetate/hexane gradients). Silica gel particle size (e.g., 40–63 µm) influences resolution .
- Activated carbon treatment : Removes colored impurities in final steps, as demonstrated in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields when scaling up synthesis protocols?
- Methodological Answer : Scale-up inconsistencies often arise from heat/mass transfer inefficiencies. Mitigation strategies include:
- Batch size adjustment : Use segmented batches to maintain surface-area-to-volume ratios.
- In-line monitoring : Employ TLC or HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions) to track reaction progress .
- Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., tert-butyl ester deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
